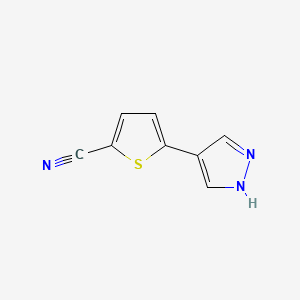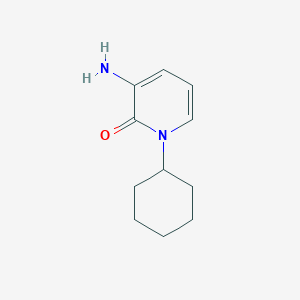
3-Amino-1-cyclohexyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group at the third position, a cyclohexyl group at the first position, and a dihydropyridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with a suitable pyridine derivative in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridine ring.
Substitution: The amino group at the third position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Pyridinone derivatives.
Reduction: Saturated pyridine compounds.
Substitution: Various substituted dihydropyridinone derivatives.
Aplicaciones Científicas De Investigación
3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one
- 3-amino-1-cyclobutyl-1,2-dihydropyridin-2-one
- 3-amino-1-hexyl-1,2-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, 3-amino-1-cyclohexyl-1,2-dihydropyridin-2-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
3-amino-1-cyclohexylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,12H2 |
Clave InChI |
FSPGISAVRACJES-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=CC=C(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
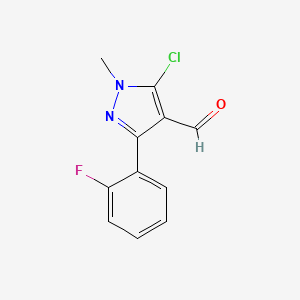
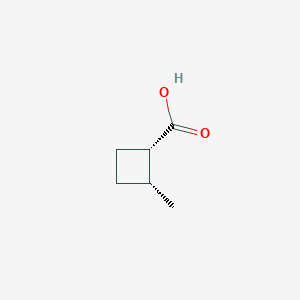
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)
![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)

![rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B13565655.png)
![3-[(2,3-Dimethylphenyl)methyl]azetidine](/img/structure/B13565658.png)
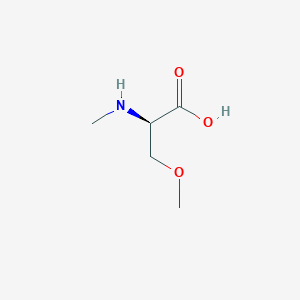
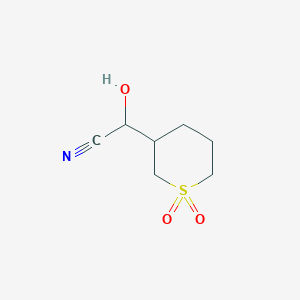
![2-{5-[(Cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidinehydrochloride](/img/structure/B13565684.png)
